molecular formula C14H25BO4 B7949250 4,4,5,5-Tetramethyl-2-(3-((tetrahydro-2H-pyran-2-yl)oxy)prop-1-en-1-yl)-1,3,2-dioxaborolane

4,4,5,5-Tetramethyl-2-(3-((tetrahydro-2H-pyran-2-yl)oxy)prop-1-en-1-yl)-1,3,2-dioxaborolane

Cat. No.: B7949250
M. Wt: 268.16 g/mol
InChI Key: MHSOBXCZCRNELG-UHFFFAOYSA-N
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Description

4,4,5,5-Tetramethyl-2-(3-((tetrahydro-2H-pyran-2-yl)oxy)prop-1-en-1-yl)-1,3,2-dioxaborolane is an organic compound that features a boron-containing dioxaborolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,5,5-Tetramethyl-2-(3-((tetrahydro-2H-pyran-2-yl)oxy)prop-1-en-1-yl)-1,3,2-dioxaborolane typically involves the reaction of 4,4,5,5-tetramethyl-1,3,2-dioxaborolane with an appropriate alkene or alkyne under catalytic conditions. For instance, the hydroboration of alkenes or alkynes in the presence of transition metal catalysts can yield the desired product . The reaction conditions often include the use of palladium or copper catalysts, which facilitate the formation of the boron-carbon bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the process. The choice of catalysts and solvents, as well as the control of reaction parameters such as temperature and pressure, are crucial for the successful industrial production of this compound.

Chemical Reactions Analysis

Types of Reactions

4,4,5,5-Tetramethyl-2-(3-((tetrahydro-2H-pyran-2-yl)oxy)prop-1-en-1-yl)-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:

    Oxidation: The boron atom can be oxidized to form boronic acids or borates.

    Reduction: The compound can be reduced to form boron-containing alcohols or alkanes.

    Substitution: The boron atom can participate in substitution reactions, such as the Suzuki-Miyaura coupling, where it reacts with aryl or vinyl halides to form carbon-carbon bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Palladium or copper catalysts are typically employed in the Suzuki-Miyaura coupling, along with bases such as potassium carbonate or sodium hydroxide.

Major Products

    Oxidation: Boronic acids or borates.

    Reduction: Boron-containing alcohols or alkanes.

    Substitution: Biaryl or alkenyl compounds.

Scientific Research Applications

4,4,5,5-Tetramethyl-2-(3-((tetrahydro-2H-pyran-2-yl)oxy)prop-1-en-1-yl)-1,3,2-dioxaborolane has several scientific research applications:

    Chemistry: Used in organic synthesis for the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling.

    Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.

    Industry: Used in the synthesis of advanced materials and polymers.

Mechanism of Action

The mechanism by which 4,4,5,5-Tetramethyl-2-(3-((tetrahydro-2H-pyran-2-yl)oxy)prop-1-en-1-yl)-1,3,2-dioxaborolane exerts its effects involves the formation of boron-carbon bonds. In the Suzuki-Miyaura coupling, the boron atom interacts with a palladium catalyst to form a palladium-boron complex, which then reacts with an aryl or vinyl halide to form the desired carbon-carbon bond. The molecular targets and pathways involved in this process include the activation of the boron atom and the formation of the palladium-boron complex.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4,5,5-Tetramethyl-2-(3-((tetrahydro-2H-pyran-2-yl)oxy)prop-1-en-1-yl)-1,3,2-dioxaborolane is unique due to its specific structure, which allows for versatile reactivity in organic synthesis. Its ability to undergo various types of chemical reactions, such as oxidation, reduction, and substitution, makes it a valuable compound in both research and industrial applications.

Properties

IUPAC Name

4,4,5,5-tetramethyl-2-[3-(oxan-2-yloxy)prop-1-enyl]-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25BO4/c1-13(2)14(3,4)19-15(18-13)9-7-11-17-12-8-5-6-10-16-12/h7,9,12H,5-6,8,10-11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHSOBXCZCRNELG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C=CCOC2CCCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25BO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90695702
Record name 2-{[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-en-1-yl]oxy}oxane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90695702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

642066-70-4
Record name 2-{[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-en-1-yl]oxy}oxane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90695702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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